Tricyclohexylborane
Overview
Description
Tricyclohexylborane is a chemical compound with the molecular formula C18H33B . It has an average mass of 260.266 Da and a mono-isotopic mass of 260.267517 Da .
Synthesis Analysis
This compound can be synthesized through the reaction of BH3 with three molar equivalents of cyclohexene . This reaction yields this compound . Another study suggests that in the presence of excess cyclohexene, a B–H–B bridged species could hydroborate a third cyclohexene to form this compound, although with a high barrier due to the steric effect of the substituent .Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to three cyclohexyl groups . The InChI representation of its structure isInChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
. Chemical Reactions Analysis
In the presence of aqueous hydrogen H2O2 in basic solution, this compound undergoes an oxidation reaction . The three C−B bonds are broken, −OH groups bond to the three carbons, and 3 equivalents of cyclohexanol are produced .Physical and Chemical Properties Analysis
This compound has a molecular weight of 260.27 . Its physical properties include an enthalpy of sublimation at standard conditions of 81.60 ± 4.20 kJ/mol, a log10 of water solubility in mol/l of -4.54, and an octanol/water partition coefficient of 6.484 .Scientific Research Applications
Synthesis of Complex Organic Compounds : Tricyclohexylborane plays a role in the synthesis of endo-tricyclo[5.2.2.02,6]undecanes, which are used in the generation of high-value fine chemicals and other industrial feedstock chemicals. This synthesis involves photochemical reactions and transformations leading to the production of triquinanes (Singh & Prathap, 2013).
Hydroboration Reactions : In a study on the hydroboration of arynes formed by hexadehydro-Diels-Alder cyclizations, N-Heterocyclic carbene boranes (NHC-boranes) were used, highlighting the role of this compound in facilitating hydroboration reactions (Watanabe, Curran, & Taniguchi, 2015).
Radical Reactions in Organic Synthesis : A novel synthesis of alkenes via triethylborane and this compound-induced free-radical reactions demonstrates the utility of this compound in organic synthesis, particularly in the generation of high yields of trans-alkenes (Liu et al., 2001).
Antineoplastic and Hypolipidemic Activities : this compound derivatives have been shown to possess significant antineoplastic (anti-cancer) and hypolipidemic (cholesterol-lowering) effects in rodents, as well as cytotoxic effects against human tissue culture lines (Das et al., 1992).
Borenium Ion Catalysis : The compound plays a role in the borenium ion-catalyzed hydroboration of alkenes, which demonstrates the effectiveness of N-heterocyclic carbene (NHC)-derived borane in selective hydroboration reactions (Prokofjevs et al., 2012).
Cyclization Reactions in Organic Chemistry : Cyclization reactions involving dicyclohexyl-6-iodo- and -6-tosylhexenylborane demonstrate the versatility of this compound in organic synthesis, particularly in radical cyclizations and rearrangement-cyclizations (Hinkens & Midland, 2009).
Safety and Hazards
If inhaled, it is recommended to move the victim into fresh air . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced . It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tricyclohexylborane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33B/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXLNIDKIYXLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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